

(S)-WAY 100135 dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-WAY 100135 dihydrochloride

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An In-Depth Technical Guide to (S)-WAY 100135 Dihydrochloride Introduction

(S)-WAY 100135 dihydrochloride is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. It is a member of the phenylpiperazine class of compounds and is widely utilized in neuroscience research as a tool to investigate the physiological and behavioral roles of the 5-HT1A receptor. This receptor is implicated in a variety of neurological processes, including anxiety, mood regulation, and cognition. (S)-WAY 100135 acts on both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptors, making it a valuable agent for dissecting the complexities of the serotonergic system.[1] This document provides a comprehensive overview of its chemical structure, properties, pharmacology, and key experimental applications.

Chemical Structure and Properties

(S)-WAY 100135 dihydrochloride is the (S)-enantiomer of WAY 100135, supplied as a dihydrochloride salt. Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of (S)-WAY 100135 Dihydrochloride



Property	Value	
IUPAC Name	(S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride[2]	
CAS Number	149007-54-5[1]	
Molecular Formula	C24H33N3O2·2HCl	
Molecular Weight	468.47 g/mol [1]	
Appearance	White to off-white solid[3]	
Purity	≥98%[1]	
Solubility	Soluble to 5 mM in water (with gentle warming) and to 100 mM in DMSO.	
Storage	Desiccate at +4°C for short-term storage or -20°C for long-term storage.[3]	
Canonical SMILES	CC(C) (C)NC(=0)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.CI.CI	

Pharmacological Profile

(S)-WAY 100135 is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as a silent antagonist. This means it binds to the receptor without initiating a biological response, thereby blocking the effects of endogenous serotonin and other 5-HT1A agonists.

Binding Affinity and Selectivity

The compound's primary pharmacological action is the potent and selective antagonism of the 5-HT1A receptor.[1] However, some studies indicate it may also possess partial agonist activity at 5-HT1D and, to a lesser extent, 5-HT1B receptors.[3][4][5] One study also suggests it may act as a partial agonist at somatodendritic 5-HT1A autoreceptors, as it can induce a transient decrease in hippocampal 5-HT levels when administered alone.[6] Its selectivity is high over other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors.[1]



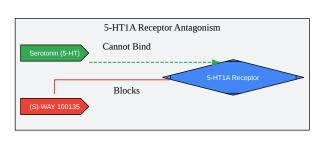
Table 2: Pharmacological Data for (S)-WAY 100135

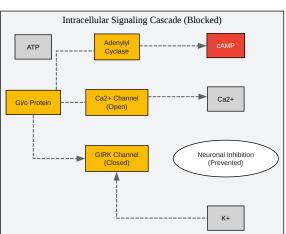
Parameter	Receptor	Species/Tissue	Value
IC50	5-HT1A	15 nM[1], 33.9 nM[7], 34 nM[8]	
IC50	5-HT1B, 5-HT1C, 5- HT2, α ₁ , α ₂ , D ₂	> 1000 nM[1]	
pKi	5-HT1D	7.58[3][4][5]	-
pKi	5-HT1B	5.82[3][4][5]	_
pA ₂	5-HT1A	Guinea-pig ileum	7.2[8]

Mechanism of Action and Signaling Pathway

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/Go).[9][10] Upon activation by an agonist, the Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, the βy subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[10][11] The opening of GIRK channels causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. As an antagonist, (S)-WAY 100135 binds to the 5-HT1A receptor but does not trigger this cascade, instead preventing agonists from binding and initiating these downstream effects.







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Caption: 5-HT1A receptor antagonism by (S)-WAY 100135.

Key Experimental Protocols

(S)-WAY 100135 is a critical tool in behavioral and neurochemical studies. Below are detailed methodologies for two common experimental paradigms where this compound is employed.

Anxiolytic Activity Assessment: The Elevated Plus Maze (EPM)

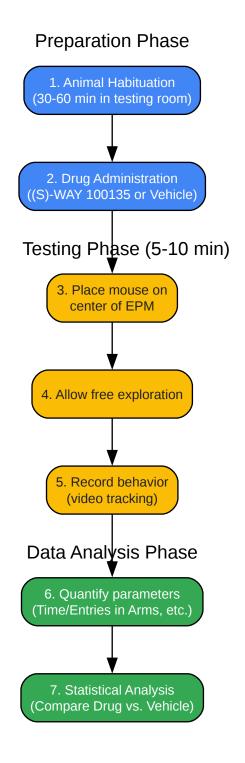
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test leverages the conflict between the animal's innate fear of open, elevated spaces and its desire to explore a novel environment. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.



Methodology:

- Apparatus: The maze is shaped like a plus sign and elevated above the floor (e.g., 80 cm). It consists of two open arms (e.g., 25 x 5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm) of the same size, arranged opposite each other.[12][13]
- Animal Handling and Habituation: Mice should be handled by the experimenter for several days prior to testing to reduce stress. On the testing day, animals are brought to the testing room and allowed to habituate for at least 30-60 minutes.[14][15]
- Drug Administration: (S)-WAY 100135 is dissolved in a suitable vehicle (e.g., saline). A
 typical anxiolytic dose in mice is 10 mg/kg, administered via subcutaneous (s.c.) or
 intraperitoneal (i.p.) injection 15-30 minutes before the test.
- Test Procedure:
 - The maze is cleaned with a 10% isopropyl alcohol solution between trials to eliminate olfactory cues.[16]
 - A mouse is placed in the central square of the maze, facing one of the closed arms.[13]
 [14]
 - The animal is allowed to freely explore the maze for a 5-10 minute period.[13][15]
 - Behavior is recorded by an overhead video camera and analyzed using tracking software or by a trained observer.
- Data Analysis: Key parameters measured include:
 - Time spent in the open arms and closed arms.
 - Number of entries into the open and closed arms.
 - Total distance traveled (as a measure of general locomotor activity).
 - Anxiolytic-like effects are indicated by a significant increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries).





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Caption: Workflow for the Elevated Plus Maze (EPM) experiment.

Neurotransmitter Release: In Vivo Microdialysis



In vivo microdialysis is a technique used to measure the concentration of extracellular substances, such as neurotransmitters and their metabolites, in specific brain regions of freely moving animals. It is used to demonstrate the antagonist properties of (S)-WAY 100135 by showing its ability to block the effects of 5-HT1A agonists on serotonin release.

Methodology:

- Surgical Preparation:
 - Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region like the ventral hippocampus or dorsal raphe nucleus.[17]
 - Animals are allowed to recover from surgery for several days.
- Microdialysis Procedure:
 - On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
 - The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).[18] A serotonin reuptake inhibitor is often included in the aCSF to obtain detectable basal levels of 5-HT.[17]
 - After a stabilization period to establish a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
- Drug Administration:
 - To demonstrate antagonism, an animal is pre-treated with (S)-WAY 100135 (e.g., 1-10 mg/kg, s.c.).[19][20]
 - Subsequently, a 5-HT1A agonist like 8-OH-DPAT (which normally suppresses 5-HT release) is administered.[19][20]
 - Control groups receive vehicle followed by the agonist.
- Sample Analysis:





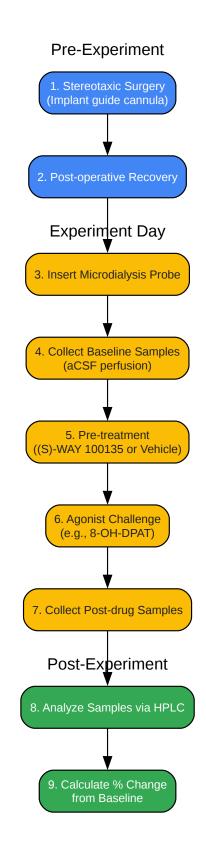


• The concentration of serotonin in the collected dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

• Data Analysis:

- Serotonin levels are typically expressed as a percentage of the average baseline concentration.
- A successful antagonism is demonstrated if pre-treatment with (S)-WAY 100135
 completely blocks the 8-OH-DPAT-induced decrease in hippocampal 5-HT release.[19][20]





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- To cite this document: BenchChem. [(S)-WAY 100135 dihydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258653#s-way-100135-dihydrochloride-chemicalstructure-and-properties]

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